5-butyl-2-norbornene
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Overview
Description
5-butyl-2-norbornene is a bicyclic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring. This compound is part of the norbornene family and is known for its stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-norbornene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with a suitable butyl-substituted dienophile under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cycloaddition reactions required to form the bicyclic structure. Additionally, continuous flow reactors are sometimes used to maintain optimal reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the bicyclic structure.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-butyl-2-norbornene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-butyl-2-norbornene involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The molecular targets and pathways involved include:
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming new cyclic structures.
Polymerization: Acts as a monomer in polymerization reactions, leading to the formation of high-performance polymers.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): A parent compound with similar reactivity but without the butyl substitution.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A derivative with additional functional groups that enhance its reactivity in certain reactions.
Uniqueness
5-butyl-2-norbornene is unique due to its butyl substitution, which imparts distinct physical and chemical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
22094-81-1 |
---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
5-butylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-2-3-4-10-7-9-5-6-11(10)8-9/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
YSWATWCBYRBYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2CC1C=C2 |
Related CAS |
26935-77-3 |
Origin of Product |
United States |
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